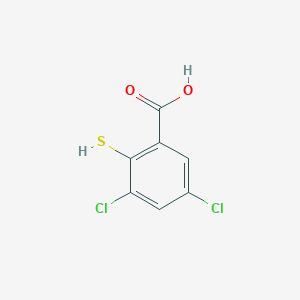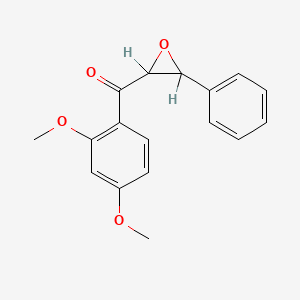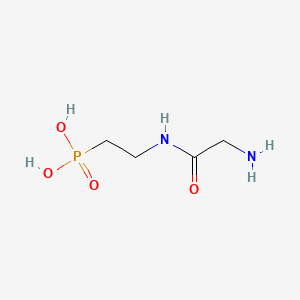
Phosphonic acid, (2-((aminoacetyl)amino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (2-((aminoacetyl)amino)ethyl)-, is a compound characterized by the presence of a phosphonic acid group attached to an aminoacetyl-aminoethyl chain. This compound is part of the broader class of aminophosphonates, which are known for their structural analogy to amino acids. The phosphonic acid group is notable for its phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, (2-((aminoacetyl)amino)ethyl)-, can be synthesized through various methods. One common approach involves the hydrophosphonylation of imines with phosphorous acid or its esters. Another method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of phosphonic acids often starts with phosphorous acid (H₃PO₃), exploiting its reactive P-H bond. The Kabachnik–Fields reaction is widely used in industrial settings due to its efficiency and scalability . Additionally, the Michaelis-Arbuzov reaction is employed to produce phosphonate esters, which can be further hydrolyzed to yield phosphonic acids .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (2-((aminoacetyl)amino)ethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert phosphonic acids to phosphinic acids.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for dealkylation, carbodiimides for coupling reactions, and various bases such as N,N-diisopropylethylamine (DIPEA) for peptide synthesis . Reaction conditions often involve mild temperatures and aqueous or organic solvents, depending on the specific reaction.
Major Products
Major products formed from these reactions include phosphonic acid derivatives, phosphinic acids, and various substituted phosphonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Aplicaciones Científicas De Investigación
Phosphonic acid, (2-((aminoacetyl)amino)ethyl)-, has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphonic acid, (2-((aminoacetyl)amino)ethyl)-, involves its role as an antagonist of amino acids. It inhibits enzymes involved in amino acid metabolism, thereby affecting the physiological activity of cells . This inhibition can lead to antibacterial, plant growth regulatory, or neuromodulatory effects. The compound’s ability to chelate metal ions also contributes to its biological activity .
Comparación Con Compuestos Similares
Phosphonic acid, (2-((aminoacetyl)amino)ethyl)-, can be compared with other aminophosphonates, such as:
Aminomethylphosphonic acid: The simplest aminophosphonate, used as a herbicide.
Glyphosate: A widely used herbicide with a similar structure.
What sets phosphonic acid, (2-((aminoacetyl)amino)ethyl)-, apart is its unique combination of the aminoacetyl-aminoethyl chain with the phosphonic acid group, which imparts specific properties useful in various applications .
Propiedades
Número CAS |
53626-52-1 |
|---|---|
Fórmula molecular |
C4H11N2O4P |
Peso molecular |
182.12 g/mol |
Nombre IUPAC |
2-[(2-aminoacetyl)amino]ethylphosphonic acid |
InChI |
InChI=1S/C4H11N2O4P/c5-3-4(7)6-1-2-11(8,9)10/h1-3,5H2,(H,6,7)(H2,8,9,10) |
Clave InChI |
PKSAIFMBRHCGAH-UHFFFAOYSA-N |
SMILES canónico |
C(CP(=O)(O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B14630178.png)
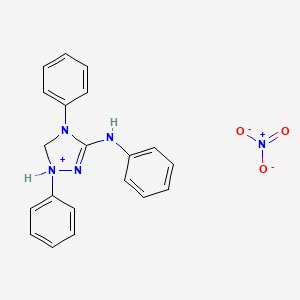

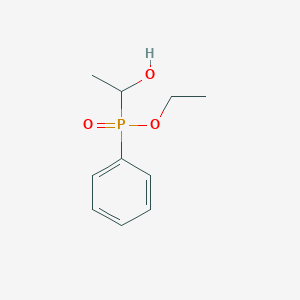
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
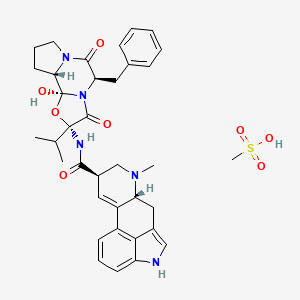
![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)


![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
